Tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate
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Overview
Description
Tert-butyl groups are common aliphatic motifs extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . They are used in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis Analysis
Tert-butyl groups have been used in the synthesis of a variety of compounds. For example, tert-butyloxycarbonyl-protected amino acids have been used in dipeptide synthesis .
Molecular Structure Analysis
Tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces. The precise construction of supramolecular architectures through their controlled thermal removal remains a challenge .
Chemical Reactions Analysis
Tert-butyl groups participate in various chemical reactions. For instance, tert-butyl alcohol is used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively, and tert-butyl hydroperoxide (TBHP) by reaction with hydrogen peroxide .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, tert-butyl alcohol is a colorless solid, which melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol, and diethyl ether .
Mechanism of Action
While specific information on the mechanism of action of “Tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate” is not available, similar compounds like tert-butanol have been studied. Tert-butanol has been found to interact with various targets such as Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin .
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, tert-butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Future Directions
The future directions of research on tert-butyl compounds could involve exploring their potential as precursors to biologically active natural products . Additionally, the unusual properties of certain tert-butyl compounds, such as their fluorescence characteristics, could be further investigated for potential applications .
properties
IUPAC Name |
tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)14-9-13(17)11-18(14)10-12-7-5-4-6-8-12/h4-9,11H,10,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTCVYVFKNPPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CN1CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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